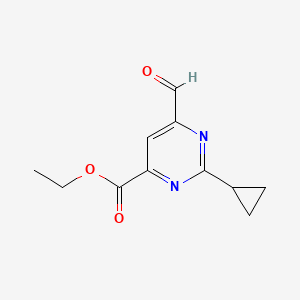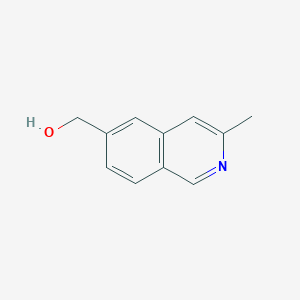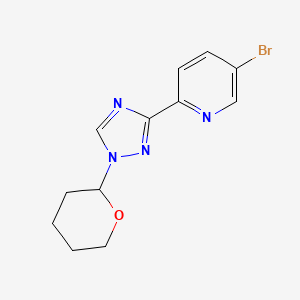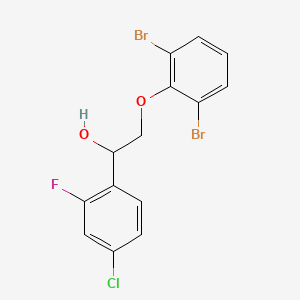![molecular formula C16H14ClF3O6S2 B13921415 6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate](/img/structure/B13921415.png)
6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4’-(ethylsulfonyl)-2’-methoxy-[1,1’-biphenyl]-3-yl trifluoromethanesulfonate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a chloro group, an ethylsulfonyl group, a methoxy group, and a trifluoromethanesulfonate group attached to a biphenyl backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4’-(ethylsulfonyl)-2’-methoxy-[1,1’-biphenyl]-3-yl trifluoromethanesulfonate typically involves multiple steps, starting from commercially available precursors. The process often includes halogenation, sulfonation, and methoxylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired functional groups on the biphenyl structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4’-(ethylsulfonyl)-2’-methoxy-[1,1’-biphenyl]-3-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethylsulfonyl group can participate in redox reactions, leading to different oxidation states.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated levels and reaction times from minutes to hours.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted biphenyl derivatives, while coupling reactions can produce extended aromatic systems.
Applications De Recherche Scientifique
6-Chloro-4’-(ethylsulfonyl)-2’-methoxy-[1,1’-biphenyl]-3-yl trifluoromethanesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-4’-(ethylsulfonyl)-2’-methoxy-[1,1’-biphenyl]-3-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate
- N-(2,6-dichloro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Uniqueness
6-Chloro-4’-(ethylsulfonyl)-2’-methoxy-[1,1’-biphenyl]-3-yl trifluoromethanesulfonate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C16H14ClF3O6S2 |
|---|---|
Poids moléculaire |
458.9 g/mol |
Nom IUPAC |
[4-chloro-3-(4-ethylsulfonyl-2-methoxyphenyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C16H14ClF3O6S2/c1-3-27(21,22)11-5-6-12(15(9-11)25-2)13-8-10(4-7-14(13)17)26-28(23,24)16(18,19)20/h4-9H,3H2,1-2H3 |
Clé InChI |
IMCUCXBIQRWKSE-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CC(=C(C=C1)C2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


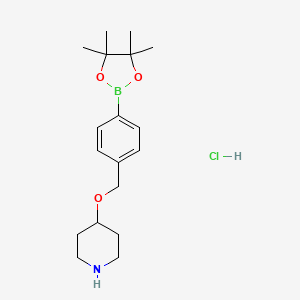
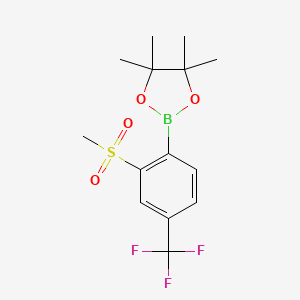

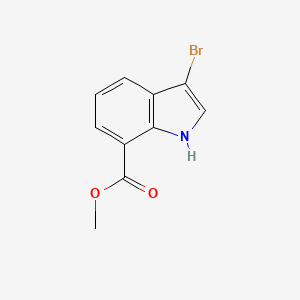


![Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate](/img/structure/B13921375.png)
